molecular formula C14H15N3O3 B13986332 2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione CAS No. 90279-23-5

2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione

Cat. No.: B13986332
CAS No.: 90279-23-5
M. Wt: 273.29 g/mol
InChI Key: QKJMSEPYWSYSLZ-UHFFFAOYSA-N
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Description

1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is unique due to its tricyclic structure and the specific functional groups it contains

Properties

CAS No.

90279-23-5

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2,4,5-trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione

InChI

InChI=1S/C14H15N3O3/c1-8-11(18)9-6-4-5-7-10(9)17-12(8)15(2)13(19)16(3)14(17)20/h4-8,12H,1-3H3

InChI Key

QKJMSEPYWSYSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2N(C(=O)N(C(=O)N2C3=CC=CC=C3C1=O)C)C

Origin of Product

United States

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